molecular formula C8H11ClN2O2S B2809737 5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1555328-88-5

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2809737
CAS No.: 1555328-88-5
M. Wt: 234.7
InChI Key: CMZVUNOPUQTOII-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Thiopheneethylamine , which is an aromatic amine. It’s used in various chemical reactions, including the synthesis of pyrimidine derivatives .


Synthesis Analysis

2-Thiopheneethylamine can undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It can also react with various isothiocyanatoketones and aroyl S-methylisothiourea to synthesize pyrimidine and acylguanidines derivatives .


Molecular Structure Analysis

The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

As mentioned earlier, 2-Thiopheneethylamine can participate in various chemical reactions, including the synthesis of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Thiopheneethylamine include a boiling point of 200-201 °C/750 mmHg, a density of 1.087 g/mL at 25 °C, and a refractive index n20/D 1.551 (lit.) .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis Approaches and Molecular Conformation : The synthesis of isomeric 2-oxazolidinones demonstrates the versatility of oxazolidinone derivatives in creating structurally diverse compounds under different experimental conditions, highlighting their significance in synthetic chemistry (Madesclaire et al., 2007). Additionally, structural and conformational studies on solvates of related oxazolidinone compounds provide insights into how guest molecules influence the host's molecular conformation, emphasizing the importance of oxazolidinones in understanding intermolecular interactions (Mazur et al., 2003).

Chemical Properties and Drug Development : Research on oxazolidinone derivatives explores their potential as psychotropic drugs, with preliminary clinical data indicating antidepressive activity in humans. This underlines the role of such compounds in developing new therapeutic agents (Kruszyński et al., 2001). The exploration of oxazolidin-2-one rings in synthetic organic chemistry further showcases their broad applicability in medicinal chemistry, notably in the production of antibacterial drugs such as Linezolid (Zappia et al., 2007).

Pharmaceutical Applications and Drug Synthesis

Antithrombotic Agents : Oxazolidinone derivatives have been identified as a new class of potent Factor Xa inhibitors, leading to the discovery of novel antithrombotic agents with significant potential for preventing and treating thromboembolic diseases (Roehrig et al., 2005). This reflects the compound's importance in addressing unmet medical needs within anticoagulant therapy.

Antibiotic Synthesis : A concise synthesis route has been developed for producing Linezolid, an antibiotic, showcasing the utility of oxazolidin-2-one derivatives in creating effective antibacterial agents. This process emphasizes the role of oxazolidinones in simplifying the production of pharmaceuticals (Greco et al., 2014).

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in isn’t available, a series of 5-thiophen-2-yl pyrazole derivatives have been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists .

Safety and Hazards

2-Thiopheneethylamine is associated with several hazard statements, including H302 + H312 + H332 - H315 - H319 - H335, indicating potential risks if ingested, in contact with skin, or inhaled, and it may cause skin and eye irritation as well as respiratory irritation .

Properties

IUPAC Name

5-(aminomethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c9-4-6-5-10(8(11)12-6)7-2-1-3-13-7;/h1-3,6H,4-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZVUNOPUQTOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CS2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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